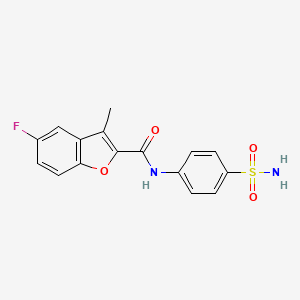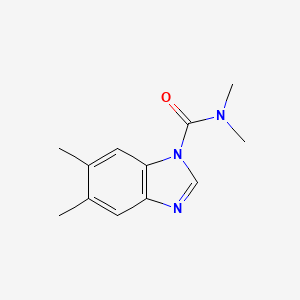
3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-4-(methylethyl)phenylamine with ethyl chloroformate to form the corresponding carbamate, which is then cyclized to form the morpholine ring . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as a solvent.
Major Products
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
4-Methylmorpholine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness
3-Methyl-4-(methylethyl)phenyl morpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
(3-methyl-4-propan-2-ylphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11(2)14-5-4-13(10-12(14)3)19-15(17)16-6-8-18-9-7-16/h4-5,10-11H,6-9H2,1-3H3 |
Clé InChI |
OTGPEVVIKDVQDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)N2CCOCC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12133606.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133617.png)
![N,2-dimethyl-6-phenyl-N-[2-(pyridin-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12133619.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12133624.png)
![1-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12133638.png)
![N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133639.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12133643.png)

![6-ethyl-4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine](/img/structure/B12133650.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12133658.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12133669.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B12133671.png)
![1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B12133674.png)
